molecular formula C15H11NO6 B5844662 (5-Formyl-2-methoxyphenyl) 2-nitrobenzoate

(5-Formyl-2-methoxyphenyl) 2-nitrobenzoate

Cat. No.: B5844662
M. Wt: 301.25 g/mol
InChI Key: ATRLHNXCQADCKB-UHFFFAOYSA-N
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Description

(5-Formyl-2-methoxyphenyl) 2-nitrobenzoate is an organic compound that has garnered attention in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Formyl-2-methoxyphenyl) 2-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by formylation and esterification reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(5-Formyl-2-methoxyphenyl) 2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: (5-Carboxy-2-methoxyphenyl) 2-nitrobenzoate.

    Reduction: (5-Formyl-2-methoxyphenyl) 2-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Formyl-2-methoxyphenyl) 2-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Formyl-2-methoxyphenyl) 2-nitrobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Formyl-2-methoxyphenyl) 2-nitrobenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Its combination of formyl, methoxy, and nitrobenzoate groups makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

(5-formyl-2-methoxyphenyl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO6/c1-21-13-7-6-10(9-17)8-14(13)22-15(18)11-4-2-3-5-12(11)16(19)20/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRLHNXCQADCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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